molecular formula C16H25NO B1198209 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide CAS No. 74938-11-7

7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide

Cat. No. B1198209
CAS RN: 74938-11-7
M. Wt: 247.38 g/mol
InChI Key: BLYMJBIZMIGWFK-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of derivatives related to 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide has been a subject of interest for its potential in dopaminergic and serotonergic activity. McDermott et al. (1976) synthesized monohydroxyl analogs of a known agonist to explore the structural requirements for central dopamine receptor agonists, finding that the dopaminergic activity was confined to the levo enantiomer (McDermott, McKenzie, & Freeman, 1976). Similarly, Göksu et al. (2006) demonstrated an alternative synthesis approach for racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, highlighting the importance of specific synthetic routes in achieving desired pharmacological profiles (Göksu, SeÇen, & Sütbeyaz, 2006).

Molecular Structure Analysis The structural analysis has been pivotal in understanding the activity of these compounds. The crystal structure of related compounds has provided insight into the conformational preferences that may influence biological activity. Motohashi et al. (1980) determined the crystal structure of a potent β-adrenergic stimulant, revealing its conformational aspects and possible interactions with biological targets (Motohashi, Wada, Kamiya, & Nishikawa, 1980).

Chemical Reactions and Properties The chemical reactivity and properties of these compounds are characterized by their interactions with various reagents and conditions, leading to a variety of derivatives with potential biological activities. The study by Hamdy et al. (2013) on the synthesis of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine and pyrazolopyridine moieties showcases the versatility of these compounds in chemical synthesis and their potential in biological applications (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Scientific Research Applications

Dopamine D3 Receptor Agonism and Rewarding Properties

The compound, known as a dopamine D3 receptor-selective agonist, has been investigated for its rewarding properties using place conditioning paradigms in rats. This research suggests its potential role in modulating dopamine-related behaviors (Mallet & Beninger, 1994).

Effects on Prolactin Secretion

Studies have shown that this compound can influence prolactin levels in rats. It has been observed to reduce prolactin levels dose-dependently, indicating its potential for research in endocrinology and neuropharmacology (Kurashima et al., 1996).

Synthesis and Dopaminergic Activity

Research has been conducted on the synthesis of this compound and its analogs, exploring their dopaminergic activities. These studies contribute to a deeper understanding of structural requirements for dopamine receptor agonists (Mcdermed et al., 1976).

Chemoenzymatic Synthesis

The compound has been the subject of chemoenzymatic synthesis studies, highlighting its importance in the development of serotonin receptor agonists (Orsini et al., 2002).

Dopamine Receptor Studies in Animal Models

It has been used in research to understand the distribution of dopamine D2-like receptors in animal models, such as Japanese quail, providing insights into dopaminergic mechanisms (Levens et al., 2000).

Role in Mitogenesis

Studies have shown that activation of D2 receptors by this compound causes mitogenesis via p44/42 mitogen-activated protein kinase in kidney cells, indicating its relevance in cellular biology research (Narkar et al., 2001).

properties

IUPAC Name

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNDMTWHRYECKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936174
Record name 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide

CAS RN

76135-30-3, 159795-63-8
Record name 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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